

Application Notes & Protocols for the Characterization of 4-Anilinoquinazoline Derivatives

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Compound of Interest

Compound Name: 4-Anilinoquinazoline

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Introduction

4-Anilinoquinazoline derivatives are a significant class of compounds in medicinal chemistry, renowned for their potent inhibitory activity against various protein kinases.[1][2] Many of these derivatives function as competitive inhibitors at the ATP-binding site of kinases, such as the Epidermal Growth Factor Receptor (EGFR).[1][3] The aberrant activity of EGFR is a key factor in the development and proliferation of tumor cells.[4] Consequently, **4-anilinoquinazoline**-based molecules have been successfully developed as anticancer agents.[2][5]

The precise structural characterization and purity assessment of these synthesized derivatives are paramount for establishing robust structure-activity relationships (SAR) and ensuring the reliability of biological data.[6][7] Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable analytical techniques for this purpose. NMR provides detailed information about the molecular structure and connectivity, while LC-MS confirms the molecular weight and assesses the purity of the compound.[8][9]

This document provides detailed application notes and standardized protocols for the characterization of **4-anilinoquinazoline** derivatives using ^1H NMR, ^{13}C NMR, and LC-MS.

Application Notes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that elucidates the structure of a molecule by probing the magnetic properties of atomic nuclei.[9] For **4-anilinoquinazoline** derivatives, ^1H and ^{13}C NMR are fundamental for structural verification.

- ^1H NMR (Proton NMR): This is typically the initial and most informative NMR experiment performed.[10] It provides information on the number of different types of protons, their electronic environment (chemical shift), their proximity to other protons (spin-spin coupling), and the relative number of protons of each type (integration).[10] In a typical **4-anilinoquinazoline** scaffold, characteristic signals can be observed for the protons on the quinazoline and aniline rings, as well as for any substituents.
- ^{13}C NMR (Carbon NMR): This technique provides information about the carbon framework of the molecule.[10] Each unique carbon atom in the molecule gives a distinct signal, allowing for the determination of the total number of carbon atoms. The chemical shift of each signal provides insight into the functional group and hybridization of the carbon atom.
- 2D NMR Techniques: For more complex structures or for unambiguous assignment of signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed.[9][11]
 - COSY: Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
 - HSQC: Correlates directly attached proton and carbon atoms.[9]
 - HMBC: Shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the molecular structure.[9][11]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry.[12] It is essential for confirming the molecular weight of the synthesized compound and for determining its purity.[13]

- Liquid Chromatography (LC): The **4-anilinoquinazoline** derivative is first passed through an HPLC or UHPLC column, which separates it from impurities, unreacted starting materials, and byproducts.^[14] A reversed-phase C18 column is commonly used for these types of molecules.
- Mass Spectrometry (MS): After separation, the compound is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for these molecules, typically forming a protonated molecular ion $[M+H]^+$. The mass analyzer then measures the mass-to-charge ratio (m/z) of this ion, confirming the molecular weight of the compound.^[8]
- Tandem Mass Spectrometry (MS/MS): For further structural confirmation, MS/MS can be performed. The $[M+H]^+$ ion is isolated and fragmented, and the resulting fragment ions provide information about the different structural components of the molecule.^[15]

Data Presentation: Characteristic Analytical Data

NMR Data

The following table summarizes the typical ^1H and ^{13}C NMR chemical shift ranges for the core **4-anilinoquinazoline** structure. Note that these values can shift depending on the solvent and the nature of substituents on the rings.

Position	¹ H Chemical Shift (δ, ppm)	¹³ C Chemical Shift (δ, ppm)
Quinazoline Ring		
H-2	~8.5 - 8.8	~158 - 160
H-5	~8.0 - 8.3	~120 - 125
H-6	~7.5 - 7.9	~125 - 130
H-7	~7.5 - 7.9	~125 - 130
H-8	~7.8 - 8.1	~115 - 120
C-4	-	~155 - 158
C-4a	-	~150 - 152
C-8a	-	~133 - 135
Anilino Ring		
NH	~9.5 - 10.5 (broad singlet)	-
H-2', H-6'	~7.6 - 7.9	~120 - 125
H-3', H-5'	~7.1 - 7.4	~128 - 130
H-4'	~7.1 - 7.4	~122 - 126
C-1'	-	~138 - 142

Data compiled from typical values found in the literature.[\[6\]](#)[\[16\]](#)[\[17\]](#)

LC-MS Data

In positive ion ESI-MS, **4-anilinoquinazoline** derivatives typically show a prominent ion corresponding to the protonated molecule $[M+H]^+$.

Compound	Molecular Formula	Exact Mass	Observed Ion (m/z)
4-Anilinoquinazoline	C ₁₄ H ₁₁ N ₃	221.10	222.11 [M+H] ⁺
Gefitinib	C ₂₂ H ₂₄ ClFN ₄ O ₃	446.15	447.16 [M+H] ⁺
Erlotinib	C ₂₂ H ₂₃ N ₃ O ₄	393.17	394.18 [M+H] ⁺

Data obtained from PubChem and representative literature.[18]

Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

- Sample Preparation:

1. Weigh approximately 5-10 mg of the purified **4-anilinoquinazoline** derivative.
2. Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry vial. DMSO-d₆ is often a good choice due to its ability to dissolve a wide range of organic compounds.[19]
3. Ensure the sample is fully dissolved. Gentle warming or sonication can be used if necessary.
4. Transfer the solution to a standard 5 mm NMR tube.
5. Cap the NMR tube securely.

- ¹H NMR Acquisition:

1. Insert the sample into the NMR spectrometer.
2. Tune and shim the probe to optimize the magnetic field homogeneity.
3. Acquire a standard ¹H NMR spectrum. Typical parameters on a 400 MHz spectrometer are:
 - Pulse Program: zg30

- Number of Scans: 16-64
- Acquisition Time: ~4 seconds
- Relaxation Delay (d1): 1-2 seconds
- Spectral Width: -2 to 12 ppm
- ¹³C NMR Acquisition:
 1. Use the same sample and shims from the ¹H NMR experiment.
 2. Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters on a 400 MHz spectrometer (operating at 100 MHz for ¹³C) are:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more (as ¹³C is less sensitive)
 - Relaxation Delay (d1): 2 seconds
 - Spectral Width: 0 to 200 ppm
- Data Processing:
 1. Apply Fourier transformation to the acquired Free Induction Decay (FID).
 2. Phase the spectrum correctly.
 3. Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).[19]
 4. Integrate the peaks in the ¹H NMR spectrum.
 5. Analyze the chemical shifts, coupling patterns, and integration to confirm the structure.

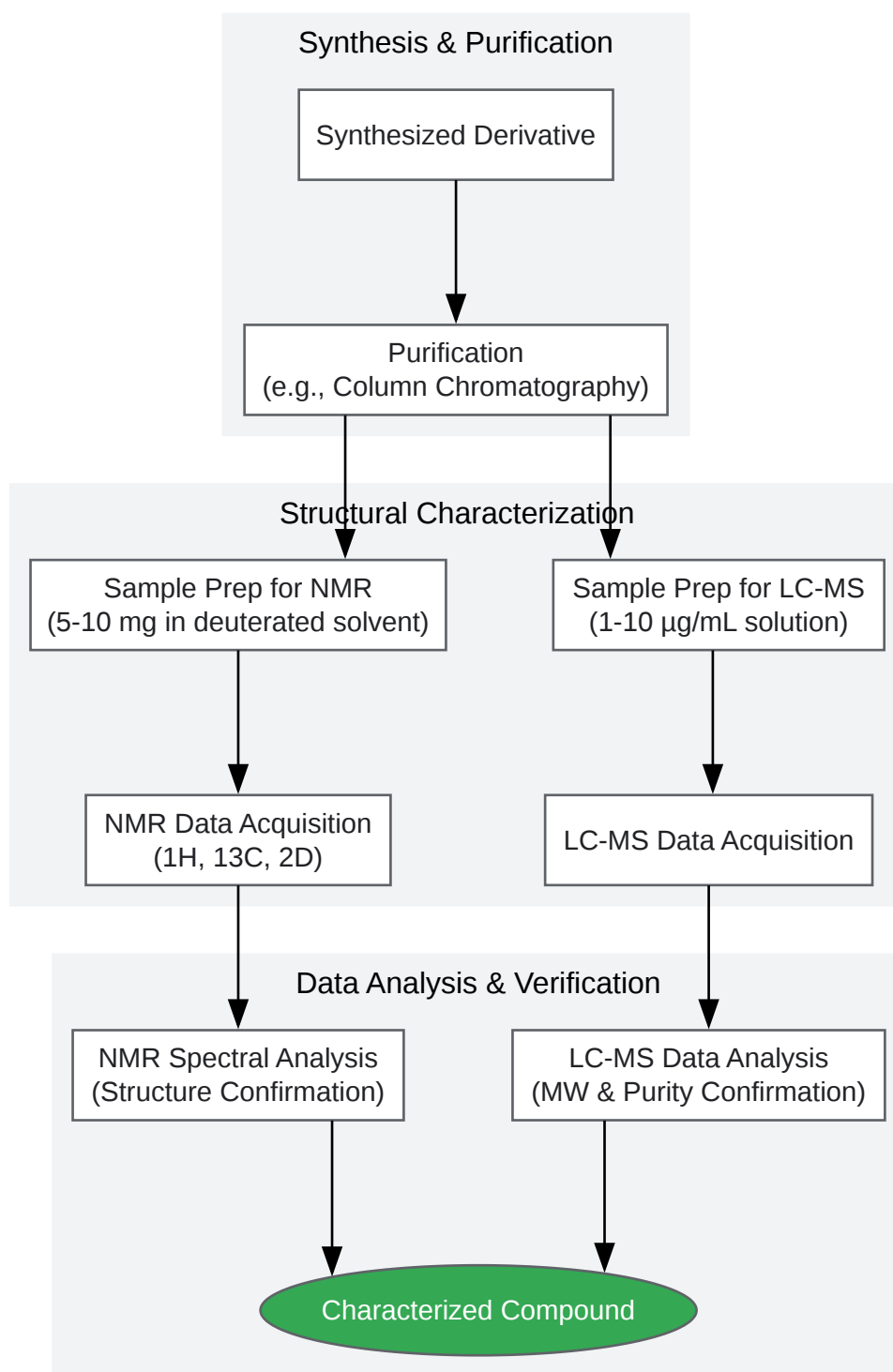
Protocol 2: LC-MS Sample Preparation and Analysis

- Sample and Mobile Phase Preparation:

1. Prepare a stock solution of the **4-anilinoquinazoline** derivative at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
 2. From the stock solution, prepare a dilute sample for injection, typically at a concentration of 1-10 µg/mL, using the initial mobile phase composition as the diluent.
 3. Prepare the mobile phases. A common setup for reversed-phase chromatography is:
 - Mobile Phase A: 0.1% formic acid in water (LC-MS grade).[\[20\]](#)
 - Mobile Phase B: 0.1% formic acid in acetonitrile (LC-MS grade).[\[20\]](#)
 4. Filter and degas the mobile phases before use.
- LC-MS System Parameters:
 1. LC System:
 - Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
 - Flow Rate: 0.3-0.5 mL/min.
 - Column Temperature: 30-40 °C.
 - Injection Volume: 1-5 µL.
 - Gradient: A typical gradient might be 5% B to 95% B over 5-10 minutes, followed by a hold and re-equilibration.
 2. MS System (ESI Positive Mode):
 - Ionization Mode: Electrospray Ionization (ESI), Positive.
 - Capillary Voltage: 3-4 kV.
 - Drying Gas (N₂) Flow: 8-12 L/min.
 - Drying Gas Temperature: 300-350 °C.

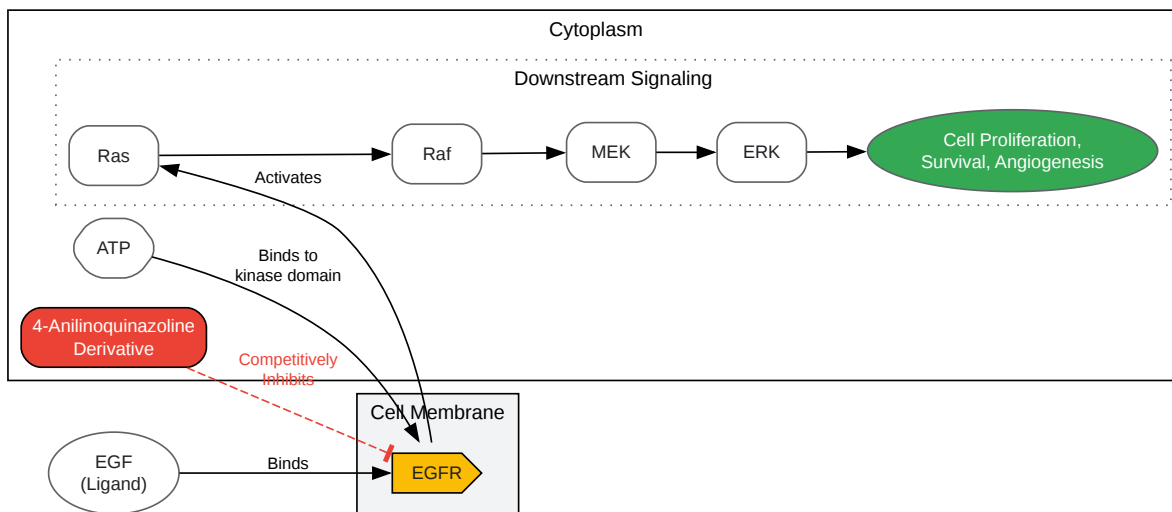
- Scan Range: m/z 100-1000.
- Data Acquisition and Analysis:
 1. Inject the prepared sample.
 2. Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak of interest.
 3. Analyze the mass spectrum to find the m/z of the $[M+H]^+$ ion and confirm it matches the calculated molecular weight.
 4. Integrate the peak area in the TIC to determine the purity of the sample (e.g., % area).

Visualizations



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Caption: Workflow for the characterization of **4-anilinoquinazoline** derivatives.



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Caption: Inhibition of the EGFR signaling pathway by a **4-anilinoquinazoline** derivative.

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